N'-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-(6-chloropyridazin-3-yl)-4-methyl-benzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of a chloropyridazinyl group and a methyl-benzenesulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloropyridazin-3-yl)-4-methyl-benzenesulfonohydrazide typically involves the reaction of 6-chloropyridazine with 4-methyl-benzenesulfonohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of N’-(6-chloropyridazin-3-yl)-4-methyl-benzenesulfonohydrazide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloropyridazin-3-yl)-4-methyl-benzenesulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in water or ethanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridazines.
Scientific Research Applications
N’-(6-chloropyridazin-3-yl)-4-methyl-benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as an antibacterial agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-(6-chloropyridazin-3-yl)-4-methyl-benzenesulfonohydrazide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal biochemical processes . The exact molecular pathways involved are still under investigation, but it is known to affect bacterial DNA synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine
- 3-(6-chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone
Uniqueness
N’-(6-chloropyridazin-3-yl)-4-methyl-benzenesulfonohydrazide is unique due to its specific combination of a chloropyridazinyl group and a methyl-benzenesulfonohydrazide moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H11ClN4O2S |
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Molecular Weight |
298.75 g/mol |
IUPAC Name |
N'-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonohydrazide |
InChI |
InChI=1S/C11H11ClN4O2S/c1-8-2-4-9(5-3-8)19(17,18)16-15-11-7-6-10(12)13-14-11/h2-7,16H,1H3,(H,14,15) |
InChI Key |
UZJYNTXGLJNUET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
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